1-(4-hydrazinylphenyl)-1H-pyrazole 1-(4-hydrazinylphenyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC14114621
InChI: InChI=1S/C9H10N4/c10-12-8-2-4-9(5-3-8)13-7-1-6-11-13/h1-7,12H,10H2
SMILES:
Molecular Formula: C9H10N4
Molecular Weight: 174.20 g/mol

1-(4-hydrazinylphenyl)-1H-pyrazole

CAS No.:

Cat. No.: VC14114621

Molecular Formula: C9H10N4

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

1-(4-hydrazinylphenyl)-1H-pyrazole -

Specification

Molecular Formula C9H10N4
Molecular Weight 174.20 g/mol
IUPAC Name (4-pyrazol-1-ylphenyl)hydrazine
Standard InChI InChI=1S/C9H10N4/c10-12-8-2-4-9(5-3-8)13-7-1-6-11-13/h1-7,12H,10H2
Standard InChI Key SXANJSWUQWXFAW-UHFFFAOYSA-N
Canonical SMILES C1=CN(N=C1)C2=CC=C(C=C2)NN

Introduction

Chemical Identity and Structural Features

1-(4-Hydrazinylphenyl)-1H-pyrazole (C₉H₁₀N₄) has a molecular weight of 174.20 g/mol and an IUPAC name of (4-pyrazol-1-ylphenyl)hydrazine. The pyrazole core consists of a five-membered aromatic ring with two adjacent nitrogen atoms, while the hydrazinylphenyl substituent introduces a reactive hydrazine group capable of participating in condensation and coordination reactions. Key spectral identifiers include IR stretches for N–H (hydrazine) and C=N (pyrazole) bonds, though experimental data for this compound remain unpublished.

Table 1: Chemical Properties of 1-(4-Hydrazinylphenyl)-1H-Pyrazole

PropertyValue
Molecular FormulaC₉H₁₀N₄
Molecular Weight174.20 g/mol
IUPAC Name(4-Pyrazol-1-ylphenyl)hydrazine
CAS NumberNot yet assigned
SolubilityData unavailable

Synthetic Approaches

While no published protocols directly describe the synthesis of 1-(4-hydrazinylphenyl)-1H-pyrazole, its preparation can be inferred from established methods for analogous pyrazoles. General strategies involve:

Condensation Reactions

Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds . For 1-(4-hydrazinylphenyl)-1H-pyrazole, a plausible route involves reacting 4-hydrazinylphenylhydrazine with a propargyl aldehyde under acidic conditions, followed by aromatization.

Post-Functionalization

Table 2: Comparison of Pyrazole Synthesis Methods

MethodReactantsYield RangeLimitations
Knorr Pyrazole SynthesisHydrazines + 1,3-diketones40–75%Limited substrate scope
CycloadditionNitrile imines + alkynes50–85%Requires high temperatures
Post-FunctionalizationHalopyrazoles + nucleophiles30–60%Low regiocontrol

Biological Activities and Mechanisms

Although direct pharmacological data for 1-(4-hydrazinylphenyl)-1H-pyrazole are absent, its structural features align with bioactive pyrazole derivatives documented in the literature:

Antimicrobial Properties

Compounds like 1,5-diaryl pyrazoles demonstrate MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli . The hydrazinyl group’s ability to chelate metal ions critical for microbial enzymes suggests potential synergism with existing antibiotics, particularly against methicillin-resistant strains .

Anticancer Activity

Pyrazole-carbohydrazide derivatives induce apoptosis in A549 lung cancer cells via caspase-3 activation and mitochondrial membrane depolarization . The electron-rich hydrazine substituent in 1-(4-hydrazinylphenyl)-1H-pyrazole could facilitate intercalation with DNA or inhibition of topoisomerase II, warranting cytotoxicity assays.

Physicochemical Characterization

Experimental characterization remains a critical gap for this compound. Predicted properties include:

  • LogP: ~2.1 (estimated via Crippen’s fragmentation method), indicating moderate lipophilicity

  • pKa: Hydrazine NH₂ group ≈ 8.1; pyrazole NH ≈ 2.5

  • Thermal Stability: Decomposition expected above 200°C based on phenylpyrazole analogs

Challenges and Future Directions

  • Synthetic Optimization: Current methods suffer from low yields (30–60%) and require hazardous reagents like hydrazine hydrate. Flow chemistry or microwave-assisted synthesis could improve efficiency .

  • Bioactivity Profiling: Priority targets include kinase inhibition assays (BRAF, EGFR) and antimicrobial testing against ESKAPE pathogens.

  • Toxicological Assessment: The hydrazine moiety raises concerns about hepatotoxicity; in silico ADMET predictions should guide experimental designs .

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